molecular formula C10H17ClN2O2S B6660863 N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride

N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride

Cat. No.: B6660863
M. Wt: 264.77 g/mol
InChI Key: QRPWVBKXVPLXKS-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of an aminoethyl group attached to a phenylethanesulfonamide backbone, with a hydrochloride salt form enhancing its solubility and stability.

Properties

IUPAC Name

N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c11-7-8-12-15(13,14)9-6-10-4-2-1-3-5-10;/h1-5,12H,6-9,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWVBKXVPLXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride typically involves the reaction of 2-phenylethanesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-(2-aminoethyl)-2-phenylethanesulfonic acid.

    Reduction: Formation of N-(2-aminoethyl)-2-phenylethanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenylethanesulfonamide backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)glycine
  • N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-2-phenylethanesulfonamide;hydrochloride stands out due to its unique combination of an aminoethyl group and a phenylethanesulfonamide backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications. In contrast, similar compounds may have different functional groups or backbones, leading to variations in their chemical behavior and applications.

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